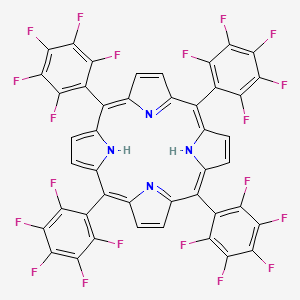

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Übersicht

Beschreibung

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four pentafluorophenyl groups attached to the meso positions of the porphyrin ring This compound is known for its electron-deficient nature and its ability to form stable complexes with various metals

Wirkmechanismus

Target of Action

The primary targets of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin are a range of nucleophiles, including amines, alcohols, thiols, and nitrogen heterocycles . This compound has been used as a biomarker in studies .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic aromatic substitution (SNAr). This reaction results in the substitution of the para-fluorine atoms of the pentafluorophenyl groups .

Biochemical Pathways

The biochemical pathways affected by this compound involve peptide cyclisation. This compound provides excellent scaffolds for peptide cyclisation, opening the door to the next generation of functional scaffolds for 3D peptide architectures .

Result of Action

The molecular and cellular effects of this compound’s action include the creation of cyclic peptides. Peptides containing two cysteine residues are readily stapled, and the remaining perfluoroaryl groups permit the introduction of a second peptide in a modular fashion to access bicyclic peptides .

Biochemische Analyse

Biochemical Properties

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin plays a crucial role in biochemical reactions, particularly in the context of peptide stapling and multicyclisation. This compound interacts with cysteine residues in peptides through nucleophilic aromatic substitution, leading to the formation of stable cyclic peptides. The presence of pentafluorophenyl groups enhances the reactivity of the porphyrin core, making it an excellent scaffold for peptide cyclisation . Additionally, this compound has been used as a biomarker in various studies, indicating its potential for biological applications .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it can penetrate skin cells when conjugated with the Skin Penetrating and Cell Entering (SPACE) peptide, demonstrating its potential for targeted drug delivery . The compound’s intrinsic fluorescence also allows for its use in cellular imaging, providing insights into cellular function and localization. Furthermore, this compound can affect cell signaling pathways and gene expression, although the specific mechanisms remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiolates via nucleophilic aromatic substitution. This reaction leads to the formation of stable cyclic peptides, which exhibit enhanced biological stability and improved interactions with biological targets . The compound’s ability to act as a scaffold for peptide cyclisation is attributed to the presence of reactive pentafluorophenyl groups, which facilitate the formation of multiple peptide loops. Additionally, this compound can act as a singlet oxygen sensitizer, contributing to its photodynamic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its photostability and resistance to oxidation, which are crucial for its long-term use in biochemical applications . The stability and degradation of this compound in different experimental conditions need to be thoroughly investigated to ensure its efficacy and safety in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to be effective in facilitating peptide cyclisation and enhancing biological stability. At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to undergo nucleophilic aromatic substitution with thiolates suggests its involvement in metabolic processes that require the formation of stable cyclic peptides

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate skin cells when conjugated with the SPACE peptide highlights its potential for targeted drug delivery . Additionally, the intrinsic fluorescence of this compound allows for its use in cellular imaging, providing insights into its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to act as a scaffold for peptide cyclisation suggests its localization in specific cellular compartments where peptide synthesis and modification occur . Additionally, the intrinsic fluorescence of this compound allows for its visualization within cells, providing insights into its activity and function at the subcellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin typically involves the reaction of pyrrole with pentafluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin ring. The resulting product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using larger reaction vessels. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), metalation, and oxidation-reduction reactions. The electron-deficient nature of the pentafluorophenyl groups makes the compound highly reactive towards nucleophiles .

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the fluorine atoms on the pentafluorophenyl groups with nucleophiles such as amines, thiols, and alcohols.

Metalation: The compound can form stable complexes with various metals, including iron, palladium, and platinum.

Oxidation-Reduction Reactions: The porphyrin ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the metal complexes.

Major Products:

Nucleophilic Substitution Products: Substituted porphyrins with various functional groups.

Metal Complexes: Stable metal-porphyrin complexes with potential catalytic and electronic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is widely used as a building block for the synthesis of complex organic molecules and polymers. Its ability to form stable metal complexes makes it valuable in catalysis and materials science .

Biology: The compound has been explored for its potential in biomedical applications, including photodynamic therapy (PDT) for cancer treatment. Its strong absorption in the visible region and ability to generate reactive oxygen species upon light irradiation make it an effective photosensitizer .

Medicine: In addition to PDT, this compound has been investigated for its use in diagnostic imaging and drug delivery systems. Its fluorescent properties enable its use as a biomarker for imaging studies .

Industry: The compound’s unique electronic properties have led to its application in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Vergleich Mit ähnlichen Verbindungen

5,10,15,20-Tetraphenylporphyrin: Lacks the electron-deficient pentafluorophenyl groups, resulting in different reactivity and electronic properties.

5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Contains hydroxyl groups, which can participate in hydrogen bonding and affect solubility and reactivity.

5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Contains pyridyl groups, which can coordinate with metals and influence the compound’s catalytic properties.

Uniqueness: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin stands out due to its electron-deficient nature, which enhances its reactivity towards nucleophiles and its ability to form stable metal complexes. These properties make it a versatile compound for various scientific and industrial applications .

Biologische Aktivität

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPFPP) is a fluorinated porphyrin compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article delves into the biological activity of TPFPP, encompassing its synthesis, functionalization, and applications in biomedical research.

TPFPP can be synthesized through various methods, including the condensation of pyrrole with pentafluorobenzaldehyde. Its structure features four pentafluorophenyl groups that enhance its solubility in organic solvents and provide unique electronic properties. The presence of these fluorinated groups also influences its reactivity, making it suitable for various functionalization reactions.

Photodynamic Therapy (PDT)

One of the most significant applications of TPFPP is in photodynamic therapy (PDT), a treatment modality for certain types of cancer. PDT involves the use of photosensitizers like TPFPP that, upon light activation, produce reactive oxygen species (ROS) capable of inducing cell death. Research indicates that TPFPP effectively induces necrosis and apoptosis in cancer cells when exposed to light, demonstrating its potential as a therapeutic agent in oncology .

Imaging Agent

TPFPP has been explored as a potential imaging agent due to its ability to form complexes with radioisotopes. A study conducted on the radiosynthesis of [^111In]-TPFPP showed promising results for its application in imaging techniques such as SPECT (Single Photon Emission Computed Tomography). The biological evaluation indicated that this complex could serve as an effective imaging agent due to its favorable pharmacokinetics and biodistribution characteristics .

Sensor Applications

TPFPP has also been utilized in the development of chemical sensors. Its ability to interact with various analytes makes it suitable for detecting volatile organic compounds (VOCs) and other substances. For instance, TPFPP-modified electrodes have demonstrated enhanced electrochemical properties for the simultaneous determination of acetaminophen and dopamine, showcasing its utility in biomedical diagnostics .

Case Studies

- Photodynamic Efficacy : In a study assessing the photodynamic efficacy of TPFPP against human cancer cell lines, results showed a dose-dependent increase in cell death upon light exposure. The study highlighted that TPFPP's mechanism involves ROS generation leading to oxidative stress within the cells .

- Imaging Studies : The evaluation of [^111In]-TPFPP as an imaging agent revealed that it accumulates preferentially in tumor tissues compared to normal tissues, providing a significant contrast for imaging purposes. This property was attributed to the enhanced permeability and retention effect commonly observed in tumors .

- Sensor Development : Research on TPFPP-based sensors indicated that they could detect low concentrations of target analytes with high sensitivity. The incorporation of TPFPP into sensor designs improved their selectivity and response times compared to traditional methods .

Research Findings Summary

The following table summarizes key findings from various studies on TPFPP:

Eigenschaften

CAS-Nummer |

25440-14-6 |

|---|---|

Molekularformel |

C44H10F20N4 |

Molekulargewicht |

974.5 g/mol |

IUPAC-Name |

5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65-66H |

InChI-Schlüssel |

GBAPBSUXEFFUAD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F |

Kanonische SMILES |

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin?

A1: The molecular formula of this compound is C44H8F20N4. It possesses a molecular weight of 996.54 g/mol.

Q2: What are the characteristic spectroscopic features of H2TFPP?

A2: H2TFPP displays distinctive spectroscopic properties. It exhibits a strong absorption band in the UV-Vis spectrum, known as the Soret band, typically around 410-420 nm. Additionally, it shows weaker absorption bands, referred to as Q-bands, in the visible region. [, , , ]

Q3: How does the fluorine substitution in H2TFPP influence its properties compared to non-fluorinated porphyrins?

A3: The presence of fluorine atoms in the pentafluorophenyl groups imparts unique characteristics to H2TFPP. The electron-withdrawing nature of fluorine enhances the electron deficiency of the porphyrin ring, impacting its reactivity and photophysical properties. [, , , ] This often leads to increased Lewis acidity, influencing interactions with electron-rich species. [, ]

Q4: How does H2TFPP perform under various conditions?

A4: H2TFPP exhibits stability under a range of conditions, including elevated temperatures and pressures. It has been successfully employed in supercritical carbon dioxide (scCO2), demonstrating its robustness and suitability for reactions requiring non-traditional solvents. [, ]

Q5: What are the potential applications of H2TFPP based on its stability and compatibility?

A5: H2TFPP's stability makes it suitable for various applications:

- Catalysis: Its electron-deficient nature renders it a promising catalyst for oxidation reactions, particularly in challenging environments. [, , ]

- Sensing: Its fluorescence properties can be exploited for sensing applications, such as detecting oxygen or humidity. []

- Materials Science: Its ability to self-assemble into nanoparticles opens avenues in materials science, including drug delivery systems. [, ]

Q6: What catalytic properties are associated with H2TFPP and its metal complexes?

A6: H2TFPP and its metal complexes are recognized for their catalytic activity in various reactions. Specifically, they have shown efficacy in:

- Oxidation Reactions: Metal complexes, particularly iron and manganese derivatives, demonstrate catalytic activity in hydrocarbon oxidation, mimicking the activity of cytochrome P450 enzymes. [, , ]

- Epoxide Conversion: Iron(III) complexes of H2TFPP have been reported to efficiently catalyze the conversion of epoxides to thiiranes. []

- Hydroalkoxylation: Cobalt(III) complexes of H2TFPP are reported to promote the hydroalkoxylation of alkynes. []

Q7: Are there specific examples of how the catalytic activity of H2TFPP complexes has been investigated?

A7: Several studies highlight the catalytic behavior of H2TFPP complexes:

- Kinetic studies using stopped-flow techniques have provided insights into the mechanism of metal ion incorporation into the H2TFPP core, crucial for understanding its catalytic behavior. [, ]

- Isotope labeling experiments using 17O-labeled water have revealed the involvement of metal-hydroxo species in the catalytic cycle of hydrocarbon oxidation. []

Q8: How does the structure of H2TFPP contribute to its catalytic properties?

A8: The structure of H2TFPP, with its electron-withdrawing pentafluorophenyl groups, enhances the electrophilicity of the metal center in its complexes. This increased electrophilicity plays a crucial role in facilitating catalytic activity, particularly in oxidation reactions. [, , ]

Q9: How do structural modifications of H2TFPP affect its activity?

A9: Modifications to the H2TFPP structure significantly impact its activity. For instance:

- Introduction of electron-donating groups: Replacing fluorine atoms with electron-donating groups like dimethylamino alters the electronic properties of the porphyrin, potentially impacting its catalytic activity and photophysical behavior. []

- Addition of hydrophilic groups: Incorporating hydrophilic moieties like glucose or polyethylene glycol (PEG) can enhance solubility and cellular uptake, crucial for applications like photodynamic therapy. [, ]

Q10: Are there any drug delivery strategies employing H2TFPP or its derivatives?

A10: The unique properties of H2TFPP and its derivatives make them attractive for drug delivery applications:

- Polymer Micelles: Amphiphilic block copolymers incorporating H2TFPP derivatives have been investigated as drug delivery systems. These micelles can encapsulate hydrophobic photosensitizers, enhancing their delivery and efficacy in photodynamic therapy. [, ]

- Magnetic Nanoparticles: H2TFPP has been successfully conjugated to magnetic nanoparticles, creating targeted drug delivery systems with enhanced photodynamic activity against microorganisms. []

Q11: What is the significance of H2TFPP in photodynamic therapy (PDT)?

A11: H2TFPP and its derivatives, particularly chlorin analogs, show potential as photosensitizers in PDT. They generate singlet oxygen upon light irradiation in the presence of oxygen, leading to the destruction of targeted cells, making them promising for cancer treatment. [, , ]

Q12: What insights have been gained from studying H2TFPP in biological systems?

A12: Research using H2TFPP provides valuable insights into biological processes:

- Cytochrome P450 Models: Metalloporphyrins like Fe(TFPP)Cl have been employed as biomimetic models to study the metabolism of xenobiotics, such as the herbicide atrazine. []

- Mechanism of N-Dealkylation: Studies using H2TFPP analogs have provided evidence for the involvement of hydrogen atom transfer (HAT) rather than single-electron transfer (SET) in the N-dealkylation of certain compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.